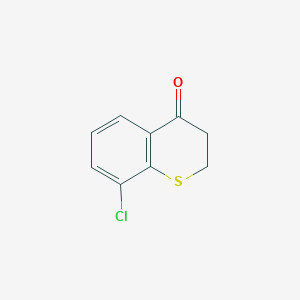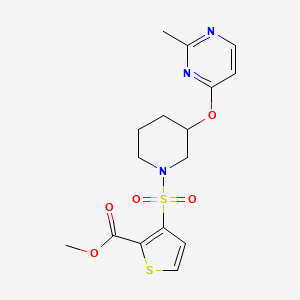
Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate is a synthetic organic compound, recognized for its complex structure and significant potential across various fields of scientific research. The compound's intricate design incorporates a pyrimidine ring, a piperidine ring, and a thiophene ring, making it a notable molecule for chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves a multi-step process. This process often begins with the formation of the thiophene ring system, followed by the attachment of the sulfonyl and carboxylate groups. The synthesis is completed by integrating the pyrimidine and piperidine rings via nucleophilic substitution reactions. Reagents such as sulfonyl chlorides, alkyl halides, and pyrimidine derivatives are commonly employed under controlled temperatures and pressures to facilitate these reactions.
Industrial Production Methods: Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to improve yield and purity. Continuous flow reactors and catalytic processes are often utilized to enhance reaction efficiency. Industrial methods may also involve the use of more robust reagents and solvents to ensure consistent production quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate can undergo several types of chemical reactions including oxidation, reduction, and nucleophilic substitution. These reactions can modify different parts of the molecule, resulting in diverse products.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Solvents such as dichloromethane and ethanol are frequently used. Reaction conditions vary depending on the desired transformation, typically ranging from room temperature to reflux conditions.
Major Products Formed: Oxidation reactions may yield sulfonyl derivatives, while reduction can lead to the formation of simpler piperidine or thiophene derivatives. Substitution reactions often result in modified pyrimidine or thiophene rings.
Scientific Research Applications
Chemistry: In chemistry, the compound serves as a building block for synthesizing more complex molecules. Its reactive groups allow for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine: Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate has shown promise in biological studies. It acts on specific molecular targets, potentially leading to the development of new therapeutic agents. Its structural complexity allows for interactions with various biological molecules, making it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is utilized in the development of novel materials, including polymers and coatings. Its unique structural properties enhance the performance characteristics of these materials, such as their thermal stability and mechanical strength.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biological pathways, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Unique Characteristics: Compared to other similar compounds, Methyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate stands out due to its multi-functional groups and complex ring system. This complexity provides a high degree of versatility in its reactions and applications.
List of Similar Compounds:Methyl 3-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Ethyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Propyl 3-((3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
Properties
IUPAC Name |
methyl 3-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-11-17-7-5-14(18-11)24-12-4-3-8-19(10-12)26(21,22)13-6-9-25-15(13)16(20)23-2/h5-7,9,12H,3-4,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMDJHNTCYXKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
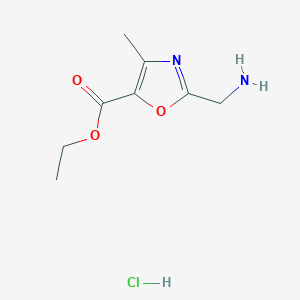
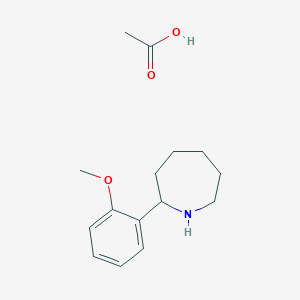
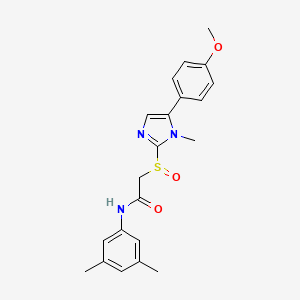
![ethyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2446385.png)
![3,4,7,9-tetramethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2446386.png)
![N-(4-chlorophenethyl)-4-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)benzamide](/img/structure/B2446388.png)
![2-(3-Morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2446390.png)
![N-cyclohexyl-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2446391.png)
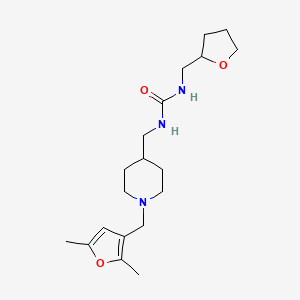
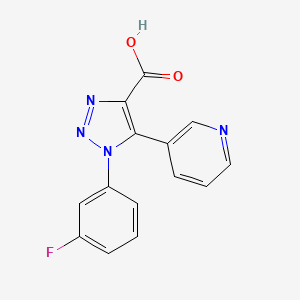
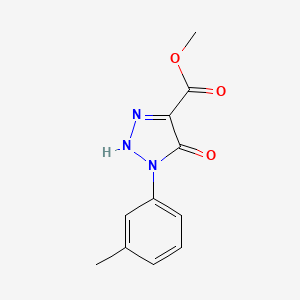
![1-(3,4,5-triethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2446399.png)

